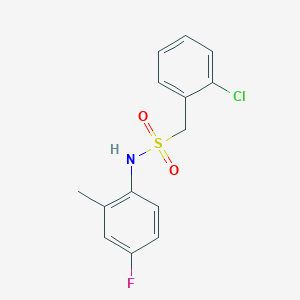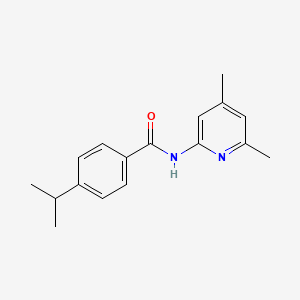![molecular formula C15H13ClN4S B10970103 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B10970103.png)
3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a chlorophenylmethylthio group, a methyl group, and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Chlorophenylmethylthio Group: This step involves the nucleophilic substitution of a chlorophenylmethylthio group onto the triazole ring. This can be achieved using thiol reagents and chloromethyl derivatives under suitable conditions.
Substitution with Methyl and Pyridyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenylmethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agrochemicals: It is explored for its use as a pesticide or herbicide, given its potential to inhibit the growth of harmful organisms.
Materials Science: The compound is investigated for its use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.
Imidazoles: Heterocyclic compounds with a similar structure, used in various medicinal applications.
Pyrazoles: Another class of heterocyclic compounds with significant pharmacological potential.
Uniqueness
3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H13ClN4S |
|---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
2-[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C15H13ClN4S/c1-20-14(13-8-4-5-9-17-13)18-19-15(20)21-10-11-6-2-3-7-12(11)16/h2-9H,10H2,1H3 |
InChI Key |
PYQSTRLVZVBLRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B10970024.png)
![N-(3-methoxypropyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10970028.png)

methanone](/img/structure/B10970039.png)

![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]propanamide](/img/structure/B10970047.png)

![N-(4-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B10970059.png)
![methyl {[4-propyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10970065.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B10970078.png)

![ethyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10970088.png)
![ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10970093.png)
